1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
Overview
Description
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound, with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol, is known for its unique structure and properties.
Preparation Methods
The synthesis of 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-ethylpiperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol exerts its effects involves interaction with specific molecular targets and pathways. The piperidine moiety in its structure is known to interact with various receptors in the body, potentially influencing neurotransmitter release and receptor binding. This interaction can lead to a range of biological effects, including analgesic and anti-inflammatory actions .
Comparison with Similar Compounds
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol can be compared with other similar compounds such as:
- 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol
- 1-[(4-Propylpiperidin-1-yl)methyl]cyclopentan-1-ol
- 1-[(4-Butylpiperidin-1-yl)methyl]cyclopentan-1-ol
These compounds share a similar core structure but differ in the alkyl group attached to the piperidine ring. The unique properties of this compound, such as its specific interaction with molecular targets, make it distinct from its analogs .
Properties
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-12-5-9-14(10-6-12)11-13(15)7-3-4-8-13/h12,15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGIQUKIBQSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CC2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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